molecular formula C11H12BrN3OS B10920269 4-bromo-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiophene-2-carboxamide

4-bromo-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B10920269
M. Wt: 314.20 g/mol
InChI Key: MYDCGPNDAMPYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE is a synthetic organic compound that features a bromine atom, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE typically involves multiple stepsThe final step often involves the formation of the carboxamide group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole and thiophene rings play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-2-THIOPHENECARBOXAMIDE is unique due to its combination of a bromine atom, a pyrazole ring, and a thiophene ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C11H12BrN3OS

Molecular Weight

314.20 g/mol

IUPAC Name

4-bromo-N-[(1-ethylpyrazol-3-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H12BrN3OS/c1-2-15-4-3-9(14-15)6-13-11(16)10-5-8(12)7-17-10/h3-5,7H,2,6H2,1H3,(H,13,16)

InChI Key

MYDCGPNDAMPYBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=CC(=CS2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.